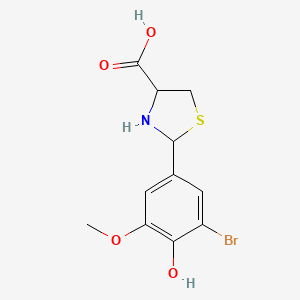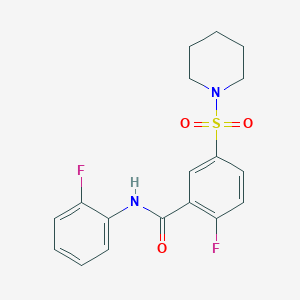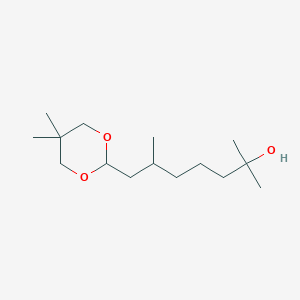![molecular formula C18H20ClN3O4 B5152466 N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)
N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have promising anti-cancer properties.
Mécanisme D'action
C646 is a selective inhibitor of the N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline PCAF, which plays a critical role in regulating gene expression through histone acetylation. Histone acetylation is a post-translational modification that affects chromatin structure and gene expression. By inhibiting PCAF, C646 prevents histone acetylation and alters gene expression, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, C646 has been shown to have other biochemical and physiological effects. C646 has been shown to inhibit the replication of the hepatitis C virus by inhibiting the N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline activity of the viral non-structural protein 5A (NS5A). C646 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using C646 in lab experiments is its high selectivity for PCAF, which allows for the specific inhibition of histone acetylation mediated by PCAF. C646 is also relatively easy to synthesize and purify, making it a readily available tool for researchers. One limitation of using C646 is its potential off-target effects, as it may inhibit other N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroanilines or have other non-specific effects on cellular processes.
Orientations Futures
There are several future directions for the research on C646. One area of research is the development of more potent and selective PCAF inhibitors based on the structure of C646. Another area of research is the investigation of the potential of C646 as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Furthermore, the mechanism of action of C646 on cancer cells and other cell types could be further elucidated to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of C646 involves a multi-step process that includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 5-(4-morpholinyl)-2-nitrobenzene-1,3-diamine in the presence of potassium carbonate to form C646. The final product is purified using column chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Applications De Recherche Scientifique
C646 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. C646 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, C646 has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWDIMJHXXTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)

![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)

![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)